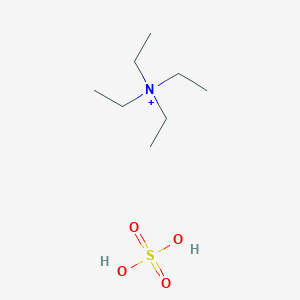
Sulfuric acid; tetraethylammonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfuric acid; tetraethylammonium is a compound that consists of sulfuric acid and tetraethylammonium. Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. Tetraethylammonium is a quaternary ammonium cation with the chemical formula [Et₄N]⁺, consisting of four ethyl groups attached to a central nitrogen atom. This compound is used in various scientific and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of tetraethylammonium salts typically involves the reaction of triethylamine with an ethyl halide. For example, tetraethylammonium iodide can be synthesized by reacting triethylamine with ethyl iodide . Another method involves salt metathesis reactions, where water-soluble salts like tetraethylammonium bromide and sodium perchlorate are mixed in water to produce tetraethylammonium perchlorate .
Industrial Production Methods
Industrial production of tetraethylammonium salts often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of phase-transfer catalysis is common in industrial settings to facilitate the transfer of ions between aqueous and organic phases .
化学反応の分析
Types of Reactions
Sulfuric acid; tetraethylammonium undergoes various types of chemical reactions, including:
Oxidation: Sulfuric acid is a strong oxidizing agent and can oxidize many substances.
Reduction: Tetraethylammonium can participate in reduction reactions, although it is less common.
Substitution: Tetraethylammonium salts can undergo substitution reactions, where one of the ethyl groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and other nucleophiles.
Major Products Formed
Oxidation: Sulfuric acid can produce sulfur dioxide and water.
Reduction: Tetraethylammonium can form various reduced products depending on the reaction conditions.
Substitution: Tetraethylammonium salts can form substituted ammonium salts.
科学的研究の応用
Sulfuric acid; tetraethylammonium has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a phase-transfer catalyst.
Biology: Tetraethylammonium is used to study ion channels and their functions.
Medicine: Investigated for its potential therapeutic effects, although it is primarily used as a research tool.
Industry: Used in the synthesis of high-silica zeolites and as an electrolyte in supercapacitors.
作用機序
The mechanism of action of tetraethylammonium involves blocking autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This blocking action prevents the transmission of signals, which can lead to various physiological effects. The molecular targets include potassium channels and nicotinic receptors, which are crucial for cellular signaling and function .
類似化合物との比較
Similar Compounds
Tetrabutylammonium: Similar in structure but with butyl groups instead of ethyl groups.
Tetramethylammonium: Similar in structure but with methyl groups instead of ethyl groups.
Uniqueness
Tetraethylammonium is unique due to its balance between lipophilicity and crystallizability. It is less lipophilic than tetrabutylammonium but more easily crystallized, making it useful in various applications . Additionally, its ability to block specific ion channels makes it a valuable tool in physiological and pharmacological research .
特性
分子式 |
C8H22NO4S+ |
|---|---|
分子量 |
228.33 g/mol |
IUPAC名 |
sulfuric acid;tetraethylazanium |
InChI |
InChI=1S/C8H20N.H2O4S/c1-5-9(6-2,7-3)8-4;1-5(2,3)4/h5-8H2,1-4H3;(H2,1,2,3,4)/q+1; |
InChIキー |
CREVBWLEPKAZBH-UHFFFAOYSA-N |
正規SMILES |
CC[N+](CC)(CC)CC.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


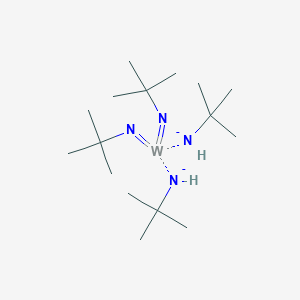
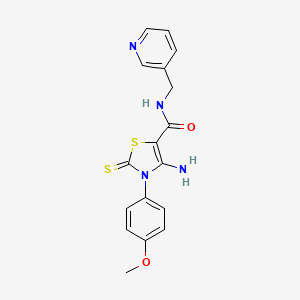
![3-Hydroxy-N'-[(1E)-(2-hydroxyphenyl)methylene]-2-naphthohydrazide](/img/structure/B12055495.png)
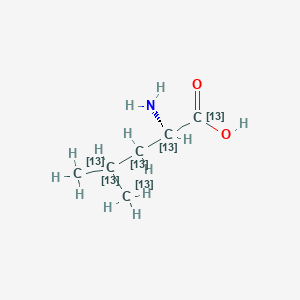
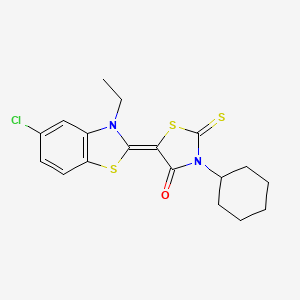
![5-(3-Methylphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12055520.png)
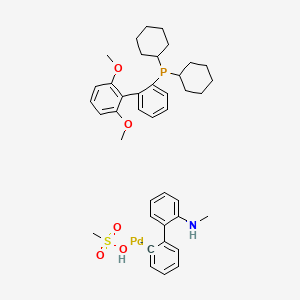
![5-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12055543.png)


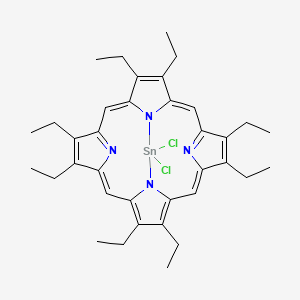
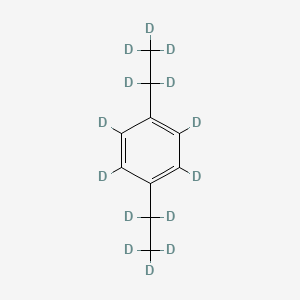

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12055591.png)
